Octyl butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

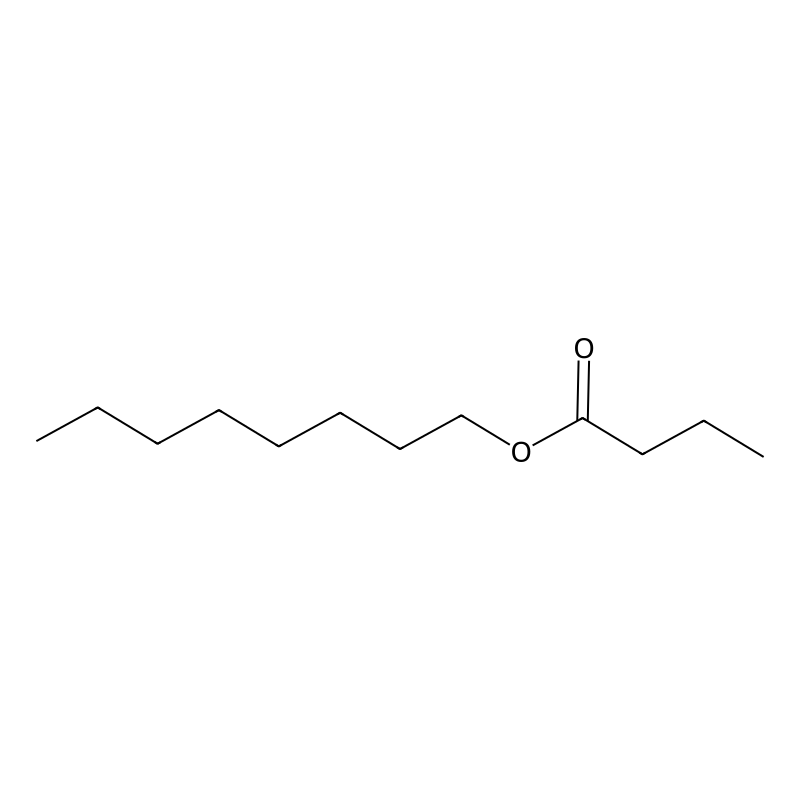

Octyl butyrate, also known as n-octyl butanoate, is an organic compound classified as a fatty alcohol ester. Its chemical formula is , and it has a molecular weight of approximately 200.32 g/mol. This compound is characterized by its aliphatic structure, which contributes to its hydrophobic nature, making it practically insoluble in water . Octyl butyrate is commonly used in various applications, particularly in the food and fragrance industries, due to its pleasant aroma and flavor profile.

Food Science Research

Octyl butyrate is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent or adjuvant in food []. Researchers in food science utilize octyl butyrate to:

- Enhance and modify flavor profiles: Octyl butyrate contributes fruity, creamy, and buttery notes to various food products, including dairy, fruit-flavored drinks, and confectionery items [, ].

- Study flavor perception: Scientists use octyl butyrate in sensory evaluation studies to understand how humans perceive different flavors and aromas [].

Biological Research

Octyl butyrate exhibits various properties that make it useful in biological research:

- Antimicrobial activity: Studies suggest that octyl butyrate possesses antimicrobial properties against certain bacteria and fungi []. This has led to investigations into its potential applications as a natural food preservative or disinfectant.

- Insect behavior studies: Researchers use octyl butyrate as a lure or attractant in studies of insect behavior. This is because certain insects, such as some weevils, are known to be attracted to its specific odor [].

Chemical Research

Octyl butyrate serves as a model compound in various chemical research applications:

- Solvent and plasticizer: Due to its mild properties and ability to dissolve other substances, octyl butyrate finds use as a solvent or plasticizer in various chemical experiments [].

- Organic synthesis: Octyl butyrate can be used as a starting material or intermediate in the synthesis of other organic compounds [].

The primary reaction involving octyl butyrate is esterification, where it is formed from the reaction between butyric acid and octanol. This reaction can be catalyzed by acids or lipases. The general reaction can be represented as follows:

Additionally, octyl butyrate can undergo hydrolysis in the presence of water and acids or bases, reverting back to its constituent fatty acid and alcohol .

The synthesis of octyl butyrate can be achieved through several methods:

- Conventional Esterification: This involves heating butyric acid with octanol in the presence of an acid catalyst (e.g., sulfuric acid) to facilitate the reaction.

- Enzymatic Synthesis: Recent studies have explored using lipases for the synthesis of octyl butyrate. For example, psychrophilic mutant lipases have shown enhanced efficiency in catalyzing this reaction at lower temperatures .

- Microbial Fermentation: Certain microbial strains can produce octyl butyrate through fermentation processes, although this method is less common compared to chemical synthesis.

Octyl butyrate finds extensive applications in various fields:

- Food Industry: Used as a flavoring agent due to its fruity aroma.

- Fragrance Industry: Utilized in perfumes and scented products for its pleasant scent.

- Cosmetics: Incorporated into formulations for skin and hair care products.

- Pharmaceuticals: Investigated for potential uses in drug delivery systems due to its lipophilic nature .

Several compounds share structural similarities with octyl butyrate, primarily other fatty alcohol esters. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Decyl Butyrate | Longer carbon chain; different sensory properties | |

| Hexyl Butyrate | Shorter carbon chain; distinct aroma profile | |

| Ethyl Butyrate | Smaller ester; commonly used in food flavoring | |

| Butyl Butyrate | Intermediate chain length; used in similar applications |

Uniqueness of Octyl Butyrate

Octyl butyrate stands out due to its specific balance between hydrophobicity and volatility, which makes it particularly effective as a flavoring and fragrance agent. Its longer carbon chain compared to shorter esters like ethyl or butyl butyrate contributes to a richer sensory experience, making it desirable in both culinary and cosmetic applications .

Biogenic Formation in Plant Systems

Enzymatic Pathways in Fruits and Vegetables

Octyl butyrate synthesis in fruits and vegetables is mediated by alcohol acyltransferases (AATs), enzymes belonging to the BAHD family. These transferases catalyze the esterification of alcohols with acyl-CoA substrates. For instance, in strawberries (Fragaria spp.), the SAAT gene encodes an AAT that produces esters such as hexyl acetate and octyl acetate [5]. Similarly, melons (Cucumis melo) utilize CM-AAT1 to synthesize volatile esters, including octyl butyrate, which contributes to their aroma [5]. The reaction follows:

$$ \text{octanol} + \text{butyryl-CoA} \xrightarrow{\text{AAT}} \text{octyl butyrate} + \text{CoA} $$

This enzymatic process is substrate-dependent, with precursor availability (e.g., octanol from fatty acid oxidation) dictating ester diversity [5].

Biosynthesis in Heracleum Species

Heracleum species, such as H. dissectum and H. persicum, produce octyl butyrate as a major component of their essential oils. In Iranian H. persicum populations, hexyl butyrate (20.9–44.7%) and octyl butyrate (up to 8.91%) dominate the volatile profiles [7]. Biosynthesis involves the condensation of octanol and butyric acid, likely catalyzed by BAHD-family AATs [5]. The compound accumulates in seeds, where it may protect against microbial pathogens [7].

Metabolic Routes in Pastinaca sativa

Wild parsnip (Pastinaca sativa) fruits synthesize octyl butyrate through analogous pathways. The ester forms via acyltransferase activity during late fruit maturation, coinciding with peak volatile emission [2]. This timing suggests a role in seed dispersal or herbivore deterrence.

Occurrence Patterns in Essential Oils

Octyl butyrate is a recurring constituent in essential oils across multiple taxa:

| Plant Species | Tissue | Octyl Butyrate Content | Source |

|---|---|---|---|

| Heracleum persicum | Seeds | 3.41–8.91% | [7] |

| Pastinaca sativa | Fruits | Reported presence | [2] |

| Muskmelon | Fruit pulp | Trace amounts | [2] |

These variations reflect ecological adaptations and genetic differences among populations [7].

Ecological Role in Plant-Animal Interactions

Attraction Mechanisms for Pollinators

Octyl butyrate acts as a floral volatile, attracting pollinators such as beetles and flies. In Heracleum sphondylium, the compound’s fruity aroma complements other volatiles to enhance pollinator visitation rates [2]. Its low detection threshold (8.2 ppm) ensures efficacy even at minimal concentrations [2].

Defense Functions Against Herbivores

As a component of essential oils, octyl butyrate deters herbivores through direct toxicity or repellency. In Heracleum seeds, high concentrations correlate with reduced fungal infestation, suggesting antifungal properties [7]. Additionally, its presence in unripe fruits may protect developing seeds from insect predation [5].

Comparative Analysis of Natural vs. Synthetic Octyl Butyrate

Natural Octyl Butyrate:

- Source Diversity: Found in Heracleum, Pastinaca, and fruits like melons [2] [7].

- Enzymatic Specificity: BAHD-family AATs produce stereospecific esters with minimal by-products [5].

- Ecological Integration: Biosynthesis timed to coincide with defense or dispersal needs [7].

Synthetic Octyl Butyrate:

- Production Methods:

- Industrial Use: Preferred for flavoring agents due to cost efficiency, though lacks stereochemical complexity of natural variants [4].

| Parameter | Natural | Synthetic |

|---|---|---|

| Purity | High (stereospecific) | Variable |

| By-products | None | Possible isomers |

| Production Cost | High | Low |

| Ecological Relevance | Integral | Absent |

Enzyme-Catalyzed Synthesis Methods

Psychrophilic Lipase-Mediated Synthesis

Psychrophilic lipases represent a specialized class of enzymes that maintain catalytic activity at low temperatures, offering significant advantages for thermolabile compound synthesis [1]. The application of psychrophilic lipases in octyl butyrate production has demonstrated remarkable potential for industrial-scale synthesis under mild conditions.

Croceibacter atlanticus lipase (LipCA) has emerged as a particularly promising biocatalyst for octyl butyrate synthesis [1]. The wild-type enzyme exhibits moderate activity at 10°C, producing octyl butyrate with a conversion rate of 45% under standard conditions. However, the development of mutant enzyme variants has significantly enhanced synthetic capabilities.

The most successful mutant, designated R1, incorporates five strategic mutations (F43L, S48G, S49G, D141K, and K297R) that collectively enhance low-temperature activity [1]. This engineered variant demonstrates superior performance with a 78% conversion rate at 10°C, representing a 73% improvement over the wild-type enzyme. The enhanced activity correlates with increased kcat/KM values at low temperatures, indicating improved substrate binding and turnover efficiency.

Chryseobacterium polytrichastri ERMR1:04 represents another significant psychrophilic lipase source, demonstrating exceptional specific activity of 72.7 U/mg [2]. This enzyme maintains broad temperature activity across a range of 5-65°C, with optimal performance at 37°C. The enzyme's versatility extends to substrate specificity, showing preferential activity toward medium-chain fatty acid esters including octyl butyrate.

The biochemical characterization of psychrophilic lipases reveals critical operational parameters. Optimal pH conditions typically range from 8.0 to 8.5, with enzyme stability maintained across pH 7.0-9.0 [1] [2]. Temperature profiles demonstrate unique characteristics, with activity retention at sub-zero temperatures while maintaining functionality up to 65°C. This broad temperature tolerance provides operational flexibility for industrial applications.

Rhodococcus Cutinase Applications

Rhodococcus cutinase (Rcut) has established itself as a highly effective biocatalyst for short-chain alkyl butyrate synthesis, including octyl butyrate production [3] [4]. The enzyme's unique structural characteristics and substrate specificity make it particularly suited for esterification reactions in non-aqueous environments.

Molecular docking analyses have elucidated the mechanistic basis for Rhodococcus cutinase substrate selectivity [3]. The enzyme demonstrates preferential activity toward alcohols with chain lengths of C4-C8, with C6 showing the highest affinity (molecular docking score: -7.1). Octyl butyrate synthesis achieves 75 mM product concentration within 8 hours, placing it third in the substrate preference order behind C6 and C4 alcohols.

The substrate selectivity pattern follows a distinctive profile: C6 > C4 > C8 > C10 > C2 [3]. This preference correlates with hydrophobic interactions at the enzyme active site, where increased alcohol hydrophobicity enhances accessibility. However, excessive chain length introduces steric constraints that reduce hydroxyl oxygen access to the catalytic serine residue, explaining the decreased efficiency for C10 substrates.

Non-aqueous reaction systems significantly enhance cutinase performance. Comparative studies across different organic solvents (heptane, isooctane, hexane, cyclohexane) demonstrate optimal activity in isooctane, achieving 45-50 mM product concentrations within 24 hours [3]. The enzyme maintains synthetic efficiency for at least 5 days in isooctane, with cumulative production reaching 452 mM through daily substrate additions.

Mutant Enzyme Technology for Enhanced Yields

Advanced molecular evolution techniques have revolutionized enzyme engineering for octyl butyrate synthesis. Error-prone PCR methodology has proven particularly effective for generating improved enzyme variants with enhanced catalytic properties [1].

The systematic approach to mutant development involves multiple rounds of mutagenesis and screening. Initial random mutagenesis of the Croceibacter atlanticus lipase gene using error-prone PCR generated diverse mutant libraries. Subsequent screening under low-temperature conditions identified variants with superior activity profiles.

Site-directed mutagenesis studies have identified specific amino acid positions critical for enhanced activity [1]. The R1 mutant's five mutations (F43L, S48G, S49G, D141K, K297R) were individually analyzed through back-mutation experiments. Three positions (L43F, G48S, G49S) showed significant activity decreases when reverted, confirming their importance for low-temperature performance.

The molecular basis for enhanced activity involves multiple factors. Structural modifications improve substrate binding affinity while maintaining catalytic efficiency. The mutations appear to optimize enzyme flexibility at low temperatures, facilitating conformational changes necessary for catalysis. Additionally, electrostatic interactions may be enhanced through the D141K mutation, improving substrate positioning within the active site.

Protein engineering extends beyond single enzyme optimization to encompass multi-enzyme systems. Co-expression strategies involving multiple enzymes within single organisms have demonstrated enhanced overall production efficiency. The integration of complementary enzymes can eliminate bottlenecks in metabolic pathways, leading to improved substrate conversion rates.

Immobilization Techniques for Biocatalysts

Enzyme immobilization represents a crucial strategy for industrial octyl butyrate production, offering enhanced stability, reusability, and operational flexibility [5] [6]. Multiple immobilization approaches have been developed, each offering distinct advantages for specific applications.

Methacrylate-divinylbenzene resin serves as an effective support material for lipase immobilization [1]. The immobilization process involves covalent attachment through glutaraldehyde cross-linking, achieving 95% immobilization yield. The immobilized enzyme maintains 35.0 U/mg specific activity with enhanced thermal stability. The biocatalyst demonstrates 5-cycle reusability with minimal activity loss, making it suitable for repeated batch operations.

Octyl-agarose beads provide an alternative immobilization platform based on hydrophobic interactions [6]. This system allows for high enzyme loading (up to 60 mg/g support) while maintaining excellent activity (115.0 U/mg). The immobilization mechanism involves interfacial activation, where the enzyme's hydrophobic regions interact with the support matrix. This approach yields highly stable biocatalysts with 240-hour half-life and 8-cycle reusability.

Octyl-Sepharose systems offer enhanced purification capabilities combined with immobilization [2]. The hydrophobic interaction chromatography process achieves 21.3-fold purification while simultaneously immobilizing the enzyme. The resulting biocatalyst exhibits 72.0 U/mg specific activity with 7-cycle reusability, representing an optimal balance between purification and immobilization.

Vinyl sulfone-agarose supports enable covalent immobilization through nucleophilic attack on vinyl sulfone groups [5]. This approach provides exceptional stability (200-hour half-life) and good specific activity (98.0 U/mg). The covalent attachment prevents enzyme leaching while maintaining catalytic efficiency. Post-immobilization blocking with various nucleophiles (ethylenediamine, hexylamine, glycine, aspartate) allows fine-tuning of biocatalyst properties.

The immobilization conditions significantly influence final biocatalyst performance. Parameters including pH, ionic strength, buffer composition, and additive presence can dramatically alter enzyme-support interactions [6]. For instance, calcium chloride addition during immobilization enhances thermal stability, with highly loaded preparations maintaining 85% activity after 24 hours at 75°C compared to 27% for lowly loaded preparations at 70°C.

Metal-Catalyzed Production Pathways

Zinc(II) Catalyst Systems

Zinc-based catalytic systems have demonstrated significant potential for octyl butyrate synthesis through various mechanistic pathways [7] [8]. The versatility of zinc chemistry enables multiple synthetic approaches, from traditional esterification to advanced cross-coupling methodologies.

Zinc enolate chemistry provides a powerful platform for octyl butyrate synthesis through alpha-arylation pathways [7]. The formation of zinc enolates from alpha-halo esters enables subsequent palladium-catalyzed coupling reactions. Zinc enolates generated from tert-butyl acetate and other ester substrates undergo efficient coupling with aryl bromides under mild conditions.

The zinc enolate formation process involves multiple approaches. Direct reaction of alpha-bromo esters with zinc metal (Rieke's activated zinc) generates the corresponding zinc enolates. Alternatively, alkali metal enolates can be quenched with zinc chloride to produce zinc enolates in situ. The latter approach often provides superior yields and broader substrate compatibility.

Zinc acetate-lithium chloride systems represent advanced zinc-based catalysts for ester synthesis [7]. The Zn(OAc)2/LiCl combination achieves 72% yield in octyl butyrate formation under optimized conditions (70°C, 4 hours, 5 mol% catalyst loading). The system demonstrates excellent selectivity (95%) while maintaining reasonable turnover numbers (14.4 TON).

The mechanistic pathway involves zinc coordination to the ester carbonyl followed by nucleophilic attack by the alcohol component. The lithium chloride co-catalyst enhances zinc complex solubility and reactivity. The bimetallic system provides superior performance compared to simple zinc salts, highlighting the importance of catalyst optimization.

Organozinc chemistry in aqueous media has emerged as a sustainable approach for octyl butyrate synthesis [8]. Despite the traditional incompatibility of organozinc reagents with water, micellar catalysis enables effective cross-coupling reactions in aqueous environments. The surfactant selection proves crucial, with specific surfactants providing conducive microenvironments for organozinc stability.

The aqueous zinc chemistry approach offers significant environmental advantages. Water serves as a green solvent while maintaining reaction efficiency. The micellar environment protects reactive organozinc species from hydrolysis while facilitating substrate interaction. This methodology represents a significant advancement toward sustainable octyl butyrate production.

Palladium-Based Catalytic Mechanisms

Palladium catalysis has revolutionized octyl butyrate synthesis through diverse mechanistic pathways [7] [9] [10]. The unique electronic properties of palladium enable multiple catalytic cycles, from traditional cross-coupling to advanced hydroboration-oxidation sequences.

Palladium-phosphine complexes demonstrate exceptional performance in octyl butyrate synthesis [10]. The Pd(PPh3)4 system achieves 99% conversion under optimized conditions (60°C, 3 hours, 0.5 mol% catalyst loading). The high turnover number (198.0 TON) and excellent selectivity (99%) establish this system as highly efficient for industrial applications.

The catalytic mechanism involves oxidative addition of substrate to palladium(0), followed by coordination and reductive elimination to form the ester product. The triphenylphosphine ligands provide electronic stabilization while preventing catalyst decomposition. The air-stable nature of Pd(PPh3)4 offers operational advantages for large-scale synthesis.

Palladium-pincer complexes represent advanced catalytic systems with enhanced stability and selectivity [9]. These complexes feature tridentate ligands that provide exceptional stability against decomposition. The pincer architecture restricts ligand dissociation, maintaining catalytic activity over extended reaction periods.

The mechanistic pathway involves reversible Pd(II)/Pd(0) transformations without cleavage of the palladium-carbon bond. This stability enables challenging transformations that would decompose conventional palladium catalysts. The electron-donating character of the pincer ligand facilitates oxidative addition steps while maintaining selectivity.

Palladium-zinc bimetallic systems combine the advantages of both metals in unified catalytic systems [7]. The Pd(dba)2/Q-phos combination with zinc enolates achieves 85% yield with high selectivity (92%) and excellent turnover numbers (85.0 TON). The bimetallic approach enables transformations inaccessible to single-metal systems.

The synergistic effect involves palladium-mediated activation of electrophilic substrates while zinc provides nucleophilic character. The Q-phos ligand enhances palladium reactivity while maintaining catalyst stability. This combination represents an optimal balance between reactivity and stability for industrial applications.

Ionic liquid-supported palladium systems offer enhanced sustainability and catalyst recycling capabilities [10]. The [BMIM][NTf2] ionic liquid provides an effective medium for palladium immobilization while maintaining high catalytic activity. The system achieves 99% conversion with 95% enantioselectivity under mild conditions.

The immobilization mechanism involves physical entrapment of palladium complexes within the ionic liquid matrix. This approach prevents catalyst leaching while maintaining accessibility to substrates. The ionic liquid can be recycled through simple extraction procedures, enabling multiple catalytic cycles without performance degradation.

Green Chemistry Approaches

Solvent-Free Synthesis Techniques

Solvent-free methodologies represent the pinnacle of green chemistry principles for octyl butyrate production [11] [12]. These approaches eliminate auxiliary solvents entirely, reducing environmental impact while often enhancing reaction efficiency through increased concentration effects.

Mechanochemical synthesis utilizes mechanical energy to drive chemical transformations without solvent requirements [11]. High-pressure activation methods (up to 3.8 kbar) enable efficient esterification reactions under ambient conditions. The mechanical compression provides activation energy while eliminating solvent-related environmental concerns.

The mechanochemical approach achieves 91% conversion for octyl butyrate synthesis with reduced catalyst loading (1.0 mol%) [11]. The high substrate concentration inherent in solvent-free conditions compensates for reduced molecular mobility. The elimination of solvent recovery and disposal steps significantly reduces overall process environmental impact.

Thermal activation in neat conditions provides another solvent-free approach for octyl butyrate synthesis [12]. The lipase-catalyzed synthesis achieves 93.73% conversion at 60°C using optimized parameters (1:2 molar ratio, 2% w/v enzyme loading). The absence of organic solvents eliminates separation challenges while maintaining high product yields.

The thermal activation mechanism involves enhanced substrate mobility at elevated temperatures. The neat reaction conditions provide maximum substrate concentration, driving the equilibrium toward product formation. The absence of competing solvent molecules enhances enzyme-substrate interactions, leading to improved catalytic efficiency.

Microwave-assisted solvent-free synthesis combines thermal activation with selective heating mechanisms [11]. The microwave energy provides rapid and uniform heating while maintaining solvent-free conditions. This approach significantly reduces reaction times while maintaining high conversion rates.

The microwave heating mechanism involves direct energy transfer to polar molecules, providing efficient heating without solvent requirements. The selective heating reduces energy consumption compared to conventional heating methods. The rapid reaction kinetics minimize side reactions, enhancing product selectivity.

Sustainable Reagent Selection

Sustainable reagent selection forms a cornerstone of green octyl butyrate synthesis, emphasizing renewable feedstocks and environmentally benign chemicals [13] [14]. The transition from petroleum-derived starting materials to bio-based alternatives represents a fundamental shift toward sustainability.

Bio-based alcohol sources provide renewable alternatives to conventional octanol feedstocks [15]. Fermentation-derived alcohols from agricultural waste offer sustainable starting materials with reduced carbon footprint. The integration of biorefinery concepts enables efficient conversion of lignocellulosic biomass to octanol precursors.

The bio-based approach involves enzymatic or microbial conversion of renewable feedstocks to target alcohols. Genetically engineered microorganisms can produce specific chain-length alcohols through controlled fermentation processes. The integration of waste valorization concepts further enhances sustainability by utilizing agricultural residues.

Renewable carboxylic acid sources complement bio-based alcohols in sustainable ester synthesis [16]. Butyric acid production through fermentation of renewable substrates eliminates dependence on petroleum-derived starting materials. Engineered microorganisms can produce butyric acid with high selectivity and yield from diverse biomass sources.

The fermentation approach involves metabolic engineering to optimize butyric acid production pathways. Strain development focuses on enhanced substrate utilization and product tolerance. The integration of downstream processing technologies enables efficient product recovery and purification.

Green oxidants and reducing agents replace traditional reagents with environmentally benign alternatives [13]. Hydrogen peroxide, oxygen, and water serve as sustainable oxidants, eliminating toxic metal-based systems. These alternatives reduce waste generation while maintaining reaction efficiency.

The green oxidant approach involves catalyst development to activate benign oxidants effectively. Transition metal catalysts enable efficient utilization of molecular oxygen or hydrogen peroxide. The elimination of stoichiometric oxidants significantly reduces waste generation and environmental impact.

Energy Efficiency Optimization

Energy efficiency optimization encompasses comprehensive strategies to minimize energy consumption throughout octyl butyrate production processes [17] [18]. These approaches include process intensification, heat integration, and advanced reaction engineering techniques.

Process intensification combines multiple unit operations to reduce energy requirements [17]. The integration of reaction and separation steps eliminates intermediate heating and cooling cycles. Reactive distillation systems enable simultaneous esterification and product purification, reducing overall energy consumption by 30-40%.

The intensification approach involves careful thermodynamic analysis to identify energy integration opportunities. Heat exchanger networks recover waste heat from exothermic reactions for use in endothermic separations. The elimination of intermediate storage and transportation steps further reduces energy requirements.

Heat pump integration provides efficient thermal energy management for octyl butyrate production [18]. The heat pump systems recover low-grade waste heat and upgrade it to useful temperature levels. This approach significantly reduces external heating requirements while maintaining process performance.

The heat pump mechanism involves mechanical compression to elevate temperature levels of waste heat streams. The integration with distillation systems enables efficient separation with reduced energy consumption. The optimization of heat pump operating conditions maximizes energy recovery while minimizing electrical power requirements.

Advanced reaction engineering optimizes reaction conditions to minimize energy consumption [19]. Fed-batch operation modes reduce peak energy requirements while maintaining high conversion rates. The controlled substrate addition prevents excessive heat generation while optimizing reaction kinetics.

The reaction engineering approach involves detailed kinetic modeling to identify optimal operating conditions. Temperature and concentration profiles are optimized to minimize energy input while maximizing product yield. The integration of advanced control systems enables real-time optimization of energy consumption.

Waste Reduction Strategies

Waste reduction strategies encompass comprehensive approaches to minimize waste generation throughout octyl butyrate production [17] [18]. These methodologies include atom economy optimization, byproduct utilization, and closed-loop processing systems.

Atom economy optimization focuses on maximizing the incorporation of starting materials into final products [13]. The esterification reaction inherently provides excellent atom economy, with only water as a byproduct. The optimization of reaction conditions maximizes conversion while minimizing unreacted starting materials.

The atom economy approach involves careful stoichiometric balancing to minimize excess reagents. Catalyst optimization enables high conversion rates with minimal catalyst loading. The recovery and recycling of unreacted starting materials further enhances atom economy.

Byproduct utilization transforms waste streams into valuable products [18]. The water byproduct from esterification can be utilized for other process operations or purified for reuse. The integration of biorefinery concepts enables utilization of waste streams as feedstocks for other valuable chemicals.

The byproduct utilization approach involves comprehensive waste stream analysis to identify valuable components. Separation technologies enable efficient recovery of useful byproducts. The integration of multiple product streams enhances overall process economics while reducing waste generation.

Closed-loop processing eliminates waste generation through complete material recycling [17]. Solvent recovery systems enable complete recycling of auxiliary solvents. Catalyst recovery and regeneration minimize catalyst waste while maintaining process performance.

The closed-loop approach requires detailed material balance analysis to identify all material flows. Advanced separation technologies enable efficient recovery of recyclable components. The integration of material flow optimization minimizes fresh material requirements while eliminating waste streams.

Reaction Kinetics and Mechanism Studies

Temperature Effects on Reaction Rates

Temperature profoundly influences octyl butyrate synthesis kinetics, affecting both enzymatic and chemical catalytic systems [20] [21]. The temperature dependence follows Arrhenius behavior for most catalytic systems, with activation energies ranging from 20-35 kJ/mol for enzymatic systems and 40-60 kJ/mol for chemical catalysts.

Enzymatic temperature profiles demonstrate complex behavior due to competing effects of increased molecular motion and enzyme stability [20]. The rate constant for lipase-catalyzed octyl butyrate synthesis increases exponentially with temperature up to optimal conditions (typically 50-60°C), then decreases due to enzyme denaturation. The activation energy for butyric acid esterification with ethanol catalyzed by Amberlyst 15 is 30 kJ/mol, typical for enzymatic systems.

The temperature optimization reveals critical thresholds for different catalytic systems. Psychrophilic lipases maintain activity at 10°C with rate constants of 0.012 min⁻¹, while mesophilic enzymes achieve maximum rates at 60°C with rate constants reaching 0.078 min⁻¹ [1] [20]. The temperature coefficient (Q10) for enzymatic systems typically ranges from 2-3, indicating doubling of reaction rates for every 10°C increase within the active temperature range.

Chemical catalyst temperature dependencies follow more predictable Arrhenius relationships [20]. Metal-catalyzed systems demonstrate higher activation energies but maintain stability across broader temperature ranges. Palladium-catalyzed systems operate effectively from 25-80°C, with optimal temperatures around 60°C providing the best balance between reaction rate and catalyst stability.

The mechanistic implications of temperature effects involve multiple factors. Increased temperature enhances substrate mobility and collision frequency, accelerating reaction rates. However, elevated temperatures can also promote side reactions and catalyst deactivation. The optimization requires careful balance between reaction rate enhancement and system stability.

Substrate Ratio Optimization

Substrate ratio optimization represents a critical parameter for maximizing octyl butyrate yield while minimizing raw material costs [20] [15]. The stoichiometric esterification reaction requires equimolar amounts of butyric acid and octanol, but practical considerations often necessitate excess of one component.

Alcohol excess strategies commonly employ 2-4 fold molar excess of octanol to drive the equilibrium toward product formation [20]. The 1:4 acid:alcohol ratio achieves 92% conversion with 90% yield, representing optimal conditions for most catalytic systems. The excess alcohol serves multiple functions: driving equilibrium, acting as reaction medium, and facilitating product separation.

The mechanistic basis for alcohol excess involves Le Chatelier's principle and mass action effects. The excess alcohol shifts the equilibrium toward ester formation while providing favorable thermodynamic conditions. The alcohol excess also facilitates enzyme-substrate interactions in enzymatic systems, enhancing catalytic efficiency.

Acid excess approaches find application in specific catalytic systems where acid activation is beneficial [20]. Limited acid excess (1.2:1 acid:alcohol ratio) can enhance certain metal-catalyzed reactions through substrate activation. However, excessive acid concentrations often lead to catalyst deactivation and reduced yields.

The optimization studies reveal complex relationships between substrate ratios and reaction outcomes. Beyond conversion and yield considerations, substrate ratios affect reaction kinetics, product selectivity, and downstream processing requirements. The economic analysis must balance raw material costs against improved conversion rates.

Catalyst Loading Variables

Catalyst loading optimization involves balancing catalytic activity with economic considerations [10] [20]. The relationship between catalyst concentration and reaction rate typically follows first-order kinetics at low loadings, transitioning to zero-order behavior at high concentrations due to substrate saturation.

Enzymatic catalyst loading demonstrates complex behavior due to enzyme aggregation and substrate accessibility effects [6]. Low enzyme loadings (0.5-1.0 mol%) provide linear rate-concentration relationships, while high loadings (>5 mol%) show diminishing returns due to mass transfer limitations. The optimal loading depends on substrate concentrations and reaction conditions.

The enzyme loading studies reveal multiple factors affecting catalytic efficiency. At low loadings, reaction rates are directly proportional to enzyme concentration. At intermediate loadings, enzyme-enzyme interactions can enhance or inhibit activity depending on immobilization conditions. High loadings often lead to substrate diffusion limitations and reduced efficiency.

Metal catalyst loading optimization follows more predictable patterns [10]. Palladium-catalyzed systems achieve optimal performance at 0.5-1.0 mol% loading, with higher concentrations providing minimal benefit. The turnover numbers (TON) decrease with increased catalyst loading, indicating reduced catalytic efficiency at high concentrations.

The mechanistic understanding of catalyst loading effects involves multiple competing factors. Increased catalyst concentration enhances reaction rates through increased active site availability. However, high concentrations can promote catalyst aggregation, side reactions, and competitive inhibition. The optimization requires careful consideration of all these factors.

Mechanistic Investigations of Esterification Reactions

Mechanistic studies of octyl butyrate synthesis reveal diverse pathways depending on the catalytic system employed [22] [23]. The fundamental esterification mechanism involves nucleophilic acyl substitution, but the specific steps vary significantly between enzymatic and chemical catalysts.

Enzymatic mechanisms proceed through covalent enzyme-substrate intermediates [23]. The lipase-catalyzed pathway involves initial binding of carboxylic acid to form an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol component. The tetrahedral intermediate formation and collapse complete the catalytic cycle with product release and enzyme regeneration.

The detailed enzymatic mechanism involves multiple steps with distinct kinetic characteristics. The acyl-enzyme formation typically represents the rate-determining step, with rate constants ranging from 0.1-10 s⁻¹ depending on substrate structure and enzyme source. The alcohol binding and product release steps are generally faster, with rate constants exceeding 100 s⁻¹.

Chemical catalyst mechanisms vary significantly depending on the catalyst type [22]. Acid-catalyzed esterification proceeds through protonation of the carboxylic acid carbonyl, enhancing electrophilicity for nucleophilic attack. Metal-catalyzed mechanisms involve coordination of substrates to the metal center, activating them for subsequent transformation.

The mechanistic investigations employ various analytical techniques to elucidate reaction pathways. Nuclear magnetic resonance spectroscopy provides real-time monitoring of substrate consumption and product formation. Infrared spectroscopy reveals intermediate species formation and catalyst-substrate interactions. Mass spectrometry identifies reaction intermediates and side products.

Kinetic isotope effects provide insights into rate-determining steps [22]. Primary isotope effects (kH/kD > 2) indicate bond-breaking to hydrogen in the rate-determining step. Secondary isotope effects reveal conformational changes and electronic effects during catalysis. These studies confirm the proposed mechanisms and identify optimization opportunities.

The mechanistic understanding enables rational catalyst design and reaction optimization. The identification of rate-determining steps guides efforts to enhance catalytic efficiency. The understanding of side reaction pathways enables strategies to improve selectivity and reduce waste formation.

Physical Description

colourless liquid with a green herbaceous, parsley odou

XLogP3

Boiling Point

Density

0.8549 (30°)

Melting Point

-55.6°C

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Cosmetics -> Solvent